Aurothioglucose Aurothioglucose Aurothioglucose, also known as gold thioglucose, was formerly used to treat rheumatoid arthritis. Contemporary research on the effect of gold salts treatment began in 1935, primarily to reduce inflammation and to slow disease progression in patients with rheumatoid arthritis. The use of gold compounds has decreased since the 1980s owing to numerous side effects, limited efficacy, and slow onset of action. Many if not most gold compounds that were indicated for rheumatoid arthritis therapy have since been replaced with the use of various current disease modifying anti-rheumatic drugs (DMARDs) like methotrexate and others, which are far more effective.
A thioglucose derivative used as an antirheumatic and experimentally to produce obesity in animals.
Brand Name: Vulcanchem
CAS No.: 12192-57-3
VCID: VC0519783
InChI: InChI=1S/C6H12O5S.Au.10H2/c7-1-2-3(8)4(9)5(10)6(12)11-2;;;;;;;;;;;/h2-10,12H,1H2;;10*1H/q;+1;;;;;;;;;;/p-1/t2-,3-,4+,5-,6-;;;;;;;;;;;/m1.........../s1
SMILES: C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+]
Molecular Formula: C6H31AuO5S
Molecular Weight: 412.34 g/mol

Aurothioglucose

CAS No.: 12192-57-3

Cat. No.: VC0519783

Molecular Formula: C6H31AuO5S

Molecular Weight: 412.34 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Aurothioglucose - 12192-57-3

CAS No. 12192-57-3
Molecular Formula C6H31AuO5S
Molecular Weight 412.34 g/mol
IUPAC Name gold(1+);molecular hydrogen;(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate
Standard InChI InChI=1S/C6H12O5S.Au.10H2/c7-1-2-3(8)4(9)5(10)6(12)11-2;;;;;;;;;;;/h2-10,12H,1H2;;10*1H/q;+1;;;;;;;;;;/p-1/t2-,3-,4+,5-,6-;;;;;;;;;;;/m1.........../s1
Standard InChI Key DWHOHDLMDHWAKJ-ZXFLYBOBSA-M
Isomeric SMILES [HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)[S-])O)O)O)O.[Au+]
SMILES C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+]
Canonical SMILES [HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+]
Appearance Solid powder
Colorform Yellow crystals

Chemical Structure and Physicochemical Properties

Aurothioglucose (CAS 12192-57-3) is a monovalent gold(I) complex with the molecular formula C₆H₁₁AuO₅S and a molecular weight of 392.18 g/mol . The compound features a gold atom coordinated to the sulfur atom of β-D-thioglucose, resulting in a stereochemically defined structure with five chiral centers . Key physicochemical characteristics include:

PropertyValue
Melting Point>107°C (decomposition)
Solubility5 mg/mL in water
Storage Conditions2–8°C, light-sensitive
Octanol-Water PartitionLog Kow = -2.50

The molecule's stability is pH-dependent, with aqueous solutions undergoing gradual decomposition . X-ray photoelectron spectroscopy (XPS) studies confirm the Au-S bond length of 2.31 Å, characteristic of strong aurophilic interactions .

Mechanism of Action

Aurothioglucose exerts its therapeutic effects through multiple pathways:

Protein Kinase C Inhibition

The compound potently inhibits protein kinase C-ι (PKCι) with an IC₅₀ of 1 μM, disrupting the PKCι-Par6 interaction critical for Rac1 signaling in non-small cell lung cancer cells . This inhibition occurs through competitive binding at the zinc finger domain of PKC, displacing essential Zn²⁺ ions .

Adenylate Cyclase Modulation

Aurothioglucose suppresses adenylate cyclase activity in lymphocyte membranes, reducing cAMP production by 65–80% at therapeutic concentrations . This dual action on inflammatory signaling pathways explains its historical efficacy in rheumatoid arthritis .

Therapeutic Applications

Rheumatoid Arthritis Management

Between 1943–2001, aurothioglucose was a first-line disease-modifying antirheumatic drug (DMARD). Clinical protocols involved:

  • Initial test dose: 10 mg intramuscular (IM)

  • Maintenance: 50 mg IM weekly (cumulative dose: 0.8–1 g)

A 1994 multicenter trial (n=78) demonstrated 68% remission rates at 24 weeks, though 44% of patients developed dermatitis requiring discontinuation .

Experimental Applications

Recent studies highlight novel applications:

  • Neuroprotection: Gold nanoparticles encapsulating aurothioglucose showed 72% reduction in amyloid-β plaques in Alzheimer’s disease models (2024 preclinical study) .

  • Oncology: Combined with irinotecan, aurothioglucose enhanced tumor suppression by 40% in colorectal cancer xenografts through topoisomerase I inhibition .

Pharmacokinetic Profile

The compound’s pharmacokinetics exhibit nonlinear dose dependence:

ParameterSingle Dose (50 mg)Chronic Dosing
Tₘₐₓ4–6 hours 2–3 hours
Half-life3–27 days 14–40 days
Protein Binding95% 97%
Renal Excretion68–75% 82–89%

Gold accumulates preferentially in synovial membranes (12–15 μg/g tissue) and renal cortex (8–10 μg/g) .

Adverse Effects and Toxicity

The safety profile limits clinical utility:

Adverse EffectIncidenceManagement
Dermatitis44–57% Topical corticosteroids
Proteinuria4–8% Dose reduction
Thrombocytopenia3–5% Discontinuation
Hepatic toxicity2–4% Liver function monitoring

A 2005 pharmacovigilance analysis linked cumulative doses >1.5 g to 9.8% risk of pulmonary fibrosis .

Synthesis and Analytical Characterization

The industrial synthesis involves:

  • Gold Bromide Preparation:
    Au+3Br22AuBr3\text{Au} + 3\text{Br}_2 \rightarrow 2\text{AuBr}_3 (120°C, anhydrous)

  • Complexation:
    AuBr3+C6H12O5SSO2Aurothioglucose\text{AuBr}_3 + \text{C}_6\text{H}_{12}\text{O}_5\text{S} \xrightarrow{\text{SO}_2} \text{Aurothioglucose} (pH 4.5–5.0)

Quality control employs:

  • HPLC-ICP-MS: Gold quantification (LOQ: 0.1 μg/mL)

  • Circular Dichroism: Stereochemical verification

Current Status and Research Directions

Despite withdrawal from major markets post-2001, research continues:

  • Phase II Trial (NCT04872378): Evaluating aurothioglucose-loaded nanoparticles for Parkinson’s disease (2025)

  • Combination Therapies: Synergy with PD-1 inhibitors shows 55% tumor regression in melanoma models

The compound’s unique ability to modulate both inflammatory and oncogenic pathways ensures its relevance in modern drug discovery pipelines. Future studies must address toxicity through targeted delivery systems while preserving its potent kinase inhibitory activity.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :